4-bromo-N-[(2-methoxyphenyl)methyl]aniline
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Overview
Description
4-bromo-N-[(2-methoxyphenyl)methyl]aniline is an organic compound with the molecular formula C14H14BrNO. It is a brominated aniline derivative, characterized by the presence of a bromine atom at the para position of the aniline ring and a methoxyphenylmethyl group attached to the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(2-methoxyphenyl)methyl]aniline typically involves a multi-step process. One common method is the bromination of N-[(2-methoxyphenyl)methyl]aniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetic acid. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems ensures precise control over the reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[(2-methoxyphenyl)methyl]aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) in methanol.
Major Products Formed
Substitution: Formation of substituted aniline derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amine derivatives.
Scientific Research Applications
4-bromo-N-[(2-methoxyphenyl)methyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(2-methoxyphenyl)methyl]aniline involves its interaction with specific molecular targets. The bromine atom and the methoxyphenylmethyl group contribute to its reactivity and binding affinity to various biological molecules. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity and subsequent biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N,N-bis(4-methoxyphenyl)aniline: Similar structure but with two methoxyphenyl groups.
4-bromo-N-(2-methoxyphenyl)benzenesulfonamide: Contains a sulfonamide group instead of an aniline group.
4-bromo-N-(4-methoxybenzyl)aniline: Similar structure but with a methoxybenzyl group.
Uniqueness
4-bromo-N-[(2-methoxyphenyl)methyl]aniline is unique due to the specific positioning of the bromine atom and the methoxyphenylmethyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-bromo-N-[(2-methoxyphenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-17-14-5-3-2-4-11(14)10-16-13-8-6-12(15)7-9-13/h2-9,16H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAHDKZWJHEAFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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